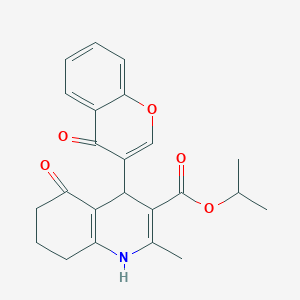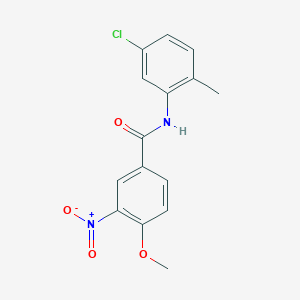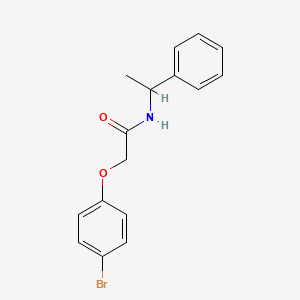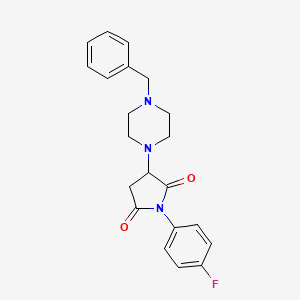![molecular formula C16H26N2O B5142089 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPPE is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In
作用機序
The exact mechanism of action of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol is not well understood. However, it is known to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues including the brain, heart, and liver. It has been implicated in a variety of physiological processes including pain perception, memory, and anxiety. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to modulate the activity of the sigma-1 receptor, which may underlie its pharmacological effects.
Biochemical and Physiological Effects:
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to increase locomotor activity, decrease anxiety-like behavior, and reduce pain sensitivity. These effects are thought to be mediated by the sigma-1 receptor. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is its high affinity for the sigma-1 receptor. This allows for specific labeling and imaging of sigma-1 receptors in the brain. However, one limitation is that the exact mechanism of action of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol is not well understood. Additionally, the pharmacokinetics of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol are not well characterized, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol. One area of interest is the development of new radiolabeled tracers for imaging sigma-1 receptors in the brain. Another direction is the study of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and psychiatric disorders. Additionally, further characterization of the pharmacokinetics and pharmacodynamics of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol may lead to its use as a therapeutic agent.
合成法
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods. One common method involves the reaction of 1-methyl-3-phenylpropylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. This reaction yields 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol as a white crystalline solid with a melting point of approximately 120-122°C.
科学的研究の応用
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been studied for its potential applications in scientific research. One area of interest is its use as a ligand for imaging studies of the brain. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and anxiety. By labeling 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol with a radioactive tracer, researchers can use positron emission tomography (PET) or single photon emission computed tomography (SPECT) to visualize the distribution of sigma-1 receptors in the brain.
特性
IUPAC Name |
2-[4-(4-phenylbutan-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(7-8-16-5-3-2-4-6-16)18-11-9-17(10-12-18)13-14-19/h2-6,15,19H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPLIZPAQGWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)



